molecular formula C23H17N5O B14966949 N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966949
M. Wt: 379.4 g/mol
InChI Key: PFSBETTYMYSRCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps :

    Formation of Intermediate: The reaction of 4-phenoxyphenyl boronic acid with an appropriate halogenated precursor using a Suzuki coupling reaction to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions involving hydrazine hydrate and formamide to form the pyrazolo[3,4-d]pyrimidine core.

    Final Amination:

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases, such as Bruton’s tyrosine kinase (BTK), by binding to the active site and inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells . The compound’s molecular structure allows it to interact with the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H17N5O/c1-3-7-18(8-4-1)28-23-21(15-26-28)22(24-16-25-23)27-17-11-13-20(14-12-17)29-19-9-5-2-6-10-19/h1-16H,(H,24,25,27)

InChI Key

PFSBETTYMYSRCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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